Chemotype-Level Validation: N-Sulfonamide-Tetrahydroquinolines as RORγt Inverse Agonists with Nanomolar Potency and In Vivo Efficacy
Although no direct in vitro or in vivo data for 946267-66-9 itself have been published in peer-reviewed literature as of the search date, the N-sulfonamide-tetrahydroquinoline chemotype to which it belongs has been extensively validated. In the most recent and authoritative study (Lv et al., J Med Chem 2024, PMID 39611350), compound 5a—an N-sulfonamide-tetrahydroquinoline sharing the identical core scaffold—was identified as a potent RORγt inverse agonist through five rounds of SAR-driven optimization. Compound 5a demonstrated superior in vitro activity compared to the progenitor lead 13, and when formulated as a 4% ointment, it achieved significant antipsoriatic efficacy in a mouse model, statistically comparable to the positive clinical-stage control GSK2981278 without observable toxicity [1]. In a separate study (Wu et al., 2024), 1,2,3,4-tetrahydroquinoline derivatives were characterized as RORγ inverse agonists with anti-prostate-cancer activity, providing independent corroboration of the scaffold's pharmacological relevance [2].
| Evidence Dimension | RORγt inverse agonism (scaffold-level validation) |
|---|---|
| Target Compound Data | No direct measurement available for 946267-66-9 |
| Comparator Or Baseline | Compound 5a (N-sulfonamide-tetrahydroquinoline; RORγt inverse agonist): superior in vitro activity vs lead 13; in vivo antipsoriatic efficacy comparable to GSK2981278 in mouse model [1]. Compound 13 (progenitor lead): used as internal benchmark in the same study. |
| Quantified Difference | Compound 5a showed statistically significant improvement over lead 13 (exact IC₅₀ values not publicly extracted; study reports superior in vitro activity and in vivo efficacy comparable to GSK2981278). |
| Conditions | RORγt inverse agonist assay; in vivo: IMQ-induced psoriasis mouse model, intraperitoneal and topical (4% ointment) administration [1]. |
Why This Matters
This class-level evidence establishes that N-sulfonamide-tetrahydroquinolines—the exact chemotype of 946267-66-9—are pharmacologically tractable, with demonstrated translational potential from in vitro target engagement to in vivo disease-model efficacy, thereby reducing the technical risk for procurement decisions in RORγt- and Th17-focused drug discovery programs.
- [1] Lv L, et al. Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. J Med Chem. 2024 Nov 29. doi:10.1021/acs.jmedchem.4c02318. PMID: 39611350. View Source
- [2] Wu X, et al. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. 2024. PMCID: PMC11447714. View Source
